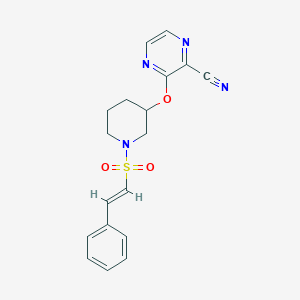

(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c19-13-17-18(21-10-9-20-17)25-16-7-4-11-22(14-16)26(23,24)12-8-15-5-2-1-3-6-15/h1-3,5-6,8-10,12,16H,4,7,11,14H2/b12-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOHZWSWNHCINE-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring connected to a pyrazine moiety through an ether linkage, with a styrylsulfonyl group enhancing its lipophilicity. The presence of the carbonitrile functional group may also contribute to its biological reactivity.

Molecular Formula : C16H18N4O3S

Molecular Weight : 350.41 g/mol

Antimicrobial Activity

Compounds containing sulfonamide groups have demonstrated antibacterial properties. For instance, sulfanilamide derivatives are known for their effectiveness against various bacterial strains. The incorporation of the styrylsulfonyl group in this compound may enhance its antimicrobial efficacy.

Analgesic and Anti-inflammatory Effects

Piperidine derivatives are frequently associated with analgesic and anti-inflammatory activities. For example, studies on piperidine-based compounds have shown their potential in pain management and inflammation reduction.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets, such as enzymes or receptors involved in pain and inflammation pathways.

Case Studies and Research Findings

Several studies have explored similar compounds, providing insights that may be applicable to this compound:

- Sulfonamide Derivatives : Research has shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. This suggests that the styrylsulfonyl group could impart similar antibacterial properties to our compound.

- Piperidine Analogs : A study on piperidine analogs revealed their potential as analgesics through modulation of neurotransmitter systems involved in pain perception. This indicates that this compound may also possess such properties.

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide group | Antibacterial |

| Piperidine Derivatives | Piperidine ring | Analgesic, Anti-inflammatory |

| This compound | Styrylsulfonyl & Pyrazine moiety | Potentially Antimicrobial, Analgesic |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing primarily in substituents on the piperidine ring or the heterocyclic core:

Key Observations:

- Substituent Impact on Lipophilicity : The styrylsulfonyl group in the target compound contributes to higher lipophilicity (log P > 3) compared to thiophene-based analogues (log P ~2.5–3.0) . This may enhance membrane permeability but complicate pharmacokinetics.

- Electronic Effects : Thiophene sulfonyl/carbonyl groups (electron-rich) vs. styrylsulfonyl (aromatic) could modulate receptor binding or metabolic stability.

- Synthetic Challenges : Styryl and bulky substituents (e.g., methoxy, chloro) in analogous chalcone derivatives reduce Claisen-Schmidt condensation yields (<10% in some cases) due to steric hindrance and chromatographic separation issues .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-3-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

- Methodological Answer : A multi-step synthesis is typically employed. Key steps include:

- Piperidine Functionalization : Introduce the styrylsulfonyl group via nucleophilic substitution at the piperidine nitrogen using styrylsulfonyl chloride under anhydrous conditions (e.g., DCM, TEA catalyst) .

- Pyrazine Coupling : Attach the piperidine-3-oxy moiety to pyrazine-2-carbonitrile via Mitsunobu or SNAr reactions, ensuring stereochemical control of the (E)-styryl group .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How can the molecular structure and conformation of this compound be validated?

- Methodological Answer :

- X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve the 3D structure, focusing on the styrylsulfonyl-piperidine torsion angles and pyrazine planarity .

- Conformational Analysis : Apply Cremer-Pople puckering coordinates to quantify piperidine ring distortion, comparing theoretical (DFT-optimized) and experimental (crystallographic) puckering amplitudes .

- Spectroscopic Validation : Use / NMR to confirm substituent positions (e.g., sulfonyl ~110 ppm, pyrazine CN ~115 ppm) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer :

- Kinase Inhibition Screening : Test against CHK1 or related kinases (e.g., ATPase assays) due to structural similarity to known pyrazine-carbonitrile inhibitors .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include controls for sulfonyl group-mediated off-target effects .

Advanced Research Questions

Q. How does the (E)-styrylsulfonyl configuration influence conformational dynamics and target binding?

- Methodological Answer :

- MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER/CHARMM) to analyze styryl group rotation and sulfonyl-pi interactions with hydrophobic kinase pockets .

- Free Energy Perturbation : Compare (E) vs. (Z) isomers to quantify binding affinity differences (e.g., ΔΔG calculations) .

- Crystallographic Data : Overlay ligand-bound kinase structures (e.g., PDB entries) to identify steric clashes or favorable π-stacking with (E)-styryl .

Q. What strategies resolve contradictory SAR data between in vitro and cellular assays?

- Methodological Answer :

- Metabolic Stability Testing : Use liver microsomes to assess sulfonyl group oxidation or pyrazine hydrolysis, which may reduce cellular efficacy .

- Membrane Permeability : Measure logP (HPLC) and P-gp efflux ratios (Caco-2 assays) to address discrepancies in cell uptake .

- Proteomic Profiling : Perform kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions masking cellular activity .

Q. How can the hydrolytic stability of the sulfonyl-piperidine linkage be optimized?

- Methodological Answer :

- pH-Rate Profiling : Conduct accelerated degradation studies (pH 1–10, 37°C) to identify instability hotspots. Replace styryl with electron-withdrawing groups (e.g., CF) to reduce nucleophilic cleavage .

- Protecting Group Strategies : Introduce tert-butyl or benzyl groups on the piperidine nitrogen to sterically hinder hydrolysis .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to map Fukui indices for pyrazine-carbonitrile (electrophilic) and sulfonyl (nucleophilic) sites .

- pKa Prediction : Employ MarvinSketch or ACD/Labs to estimate sulfonyl group acidity (pKa ~1–3) and plan buffer conditions for biological assays .

Q. How can crystallographic data resolve ambiguities in piperidine puckering modes?

- Methodological Answer :

- High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to refine Cremer-Pople parameters (e.g., θ, φ) and distinguish chair vs. boat conformations .

- Hirshfeld Surface Analysis : Compare close contacts (e.g., C-H···O) to correlate puckering with crystal packing forces .

Methodological Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.